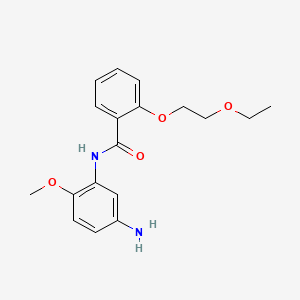

N-(5-Amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)-benzamide

CAS No.: 1020055-12-2

Cat. No.: VC2623287

Molecular Formula: C18H22N2O4

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020055-12-2 |

|---|---|

| Molecular Formula | C18H22N2O4 |

| Molecular Weight | 330.4 g/mol |

| IUPAC Name | N-(5-amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)benzamide |

| Standard InChI | InChI=1S/C18H22N2O4/c1-3-23-10-11-24-16-7-5-4-6-14(16)18(21)20-15-12-13(19)8-9-17(15)22-2/h4-9,12H,3,10-11,19H2,1-2H3,(H,20,21) |

| Standard InChI Key | NNOCBWOYBLZJRT-UHFFFAOYSA-N |

| SMILES | CCOCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC |

| Canonical SMILES | CCOCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC |

Introduction

Chemical Identity and Properties

N-(5-Amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)-benzamide is a complex organic molecule with several functional groups that contribute to its chemical behavior and potential applications. The compound contains an amide bond connecting two aromatic systems with ether linkages and an amino group, creating a molecule with both hydrogen bond donor and acceptor capabilities. These structural features make it potentially valuable in medicinal chemistry and materials science research.

Basic Chemical Information

Table 1: Chemical Identifiers of N-(5-Amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)-benzamide

Structural Characteristics

The compound features several key structural elements that define its properties and potential functionality. These include an aromatic benzamide core with specific substitution patterns that contribute to its chemical behavior. The 2-methoxyphenyl group with an amino substituent at the 5-position serves as the amide nitrogen component, while the 2-(2-ethoxyethoxy)-benzene portion forms the acyl component of the amide bond.

This compound contains multiple functional groups including:

-

An amide bond (–CONH–) forming the central linkage

-

A methoxy group (–OCH₃) at the 2-position of the aniline ring

-

An amino group (–NH₂) at the 5-position of the aniline ring

-

An ethoxyethoxy chain (–OCH₂CH₂OCH₂CH₃) at the 2-position of the benzoyl ring

These structural elements provide potential binding sites for interactions with biological targets, making the compound potentially valuable for pharmaceutical research.

Synthesis and Characterization

The preparation of N-(5-Amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)-benzamide typically involves multi-step organic synthetic procedures that require careful execution and purification techniques. The synthesis strategy generally follows established protocols for amide bond formation between appropriately substituted precursors, with subsequent modification steps to introduce the required functional groups.

Research Implications and Applications

Given its structural features, N-(5-Amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)-benzamide presents interesting potential for various research applications. The compound's benzamide structure, combined with its specific substitution pattern, suggests possible biological activity that could be exploited in pharmaceutical research and development efforts.

Structure-Activity Relationship Studies

Comparison with structurally related compounds can provide insights into potential structure-activity relationships. For example, the related compound N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)benzamide differs only in the replacement of the methoxy group with a fluoro substituent . This subtle change alters the electronic properties and hydrogen bonding capabilities of the molecule, potentially affecting its biological activity profile.

Table 2: Comparison with Related Compounds

Such structural comparisons can guide the design of new derivatives with potentially enhanced properties for specific applications. The positional isomer N-(5-Amino-2-methoxyphenyl)-4-(2-ethoxyethoxy)benzamide, which differs only in the position of the ethoxyethoxy group on the benzoyl ring, exemplifies how subtle structural modifications can be explored systematically in a medicinal chemistry program.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume